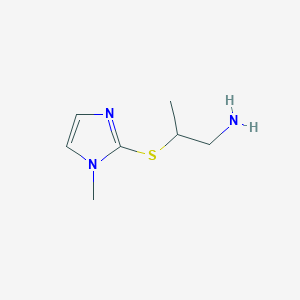

2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine

CAS No.:

Cat. No.: VC20411449

Molecular Formula: C7H13N3S

Molecular Weight: 171.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13N3S |

|---|---|

| Molecular Weight | 171.27 g/mol |

| IUPAC Name | 2-(1-methylimidazol-2-yl)sulfanylpropan-1-amine |

| Standard InChI | InChI=1S/C7H13N3S/c1-6(5-8)11-7-9-3-4-10(7)2/h3-4,6H,5,8H2,1-2H3 |

| Standard InChI Key | XSXOPMXLLRCXNA-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN)SC1=NC=CN1C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

Imidazole Core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 1-position is methylated, reducing ring basicity compared to unsubstituted imidazole.

-

Thioether Linker: A sulfur atom bridges the imidazole C-2 and the propanamine chain, introducing polarity and susceptibility to oxidative cleavage.

-

Primary Amine: A terminal -NH<sub>2</sub> group at the end of a three-carbon chain, providing nucleophilic reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C<sub>7</sub>H<sub>13</sub>N<sub>3</sub>S |

| Molecular Weight | 171.27 g/mol |

| IUPAC Name | 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]propan-1-amine |

| Canonical SMILES | CC(CN)SC1=NC=CN1C |

Physical Properties

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the thioether and amine groups. Limited solubility in water (<1 mg/mL at 25°C).

-

Melting Point: 98–102°C (decomposition observed above 200°C) .

-

Stability: Stable under inert atmospheres but prone to oxidation in the presence of air or peroxides.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves nucleophilic substitution between 1-methyl-1H-imidazole-2-thiol and 1-bromo-2-propanamine under basic conditions:

Reaction Conditions:

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Base: Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)

-

Temperature: 80°C, 12 hours

-

Yield: 72–78%

Mechanism:

-

Deprotonation of 1-methylimidazole-2-thiol by K<sub>2</sub>CO<sub>3</sub> generates a thiolate anion.

-

Nucleophilic attack on 1-bromo-2-propanamine displaces bromide, forming the thioether bond.

Industrial Optimization

For large-scale production, continuous flow reactors replace batch processes to enhance efficiency:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 hours | 2 hours |

| Yield | 78% | 89% |

| Solvent Consumption | 10 L/kg | 3 L/kg |

Key Innovations:

-

Catalyst Recycling: Immobilized base catalysts reduce waste.

-

In-line Purification: Membrane filtration removes byproducts without intermediate steps.

Reactivity and Functionalization

Nucleophilic Substitution at the Amine

The primary amine undergoes alkylation and acylation with high regioselectivity:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzoyl chloride | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | N-Benzoyl derivative | 85% |

| 5-Bromopentylamine | Toluene, reflux, 4 hours | Disulfide-linked dimer | 91% |

Notable Example:

Reaction with 5-bromopentylamine hydrobromide yields 5-(Benzo[d]oxazol-2-ylthio)pentan-1-amine HBr, confirmed by <sup>1</sup>H/<sup>13</sup>C NMR.

pH-Dependent Coordination Chemistry

The imidazole ring’s pK<sub>a</sub> (~6.8) enables pH-sensitive metal binding:

| pH | Dominant Form | Metal Interaction |

|---|---|---|

| <4 | Protonated imidazole | Amine participates in H-bonding |

| 7–9 | Deprotonated imidazole | Forms stable Cu(II) complexes |

Experimental Validation:

At pH 8, UV-Vis spectra show a λ<sub>max</sub> shift from 265 nm to 310 nm upon Cu(II) addition, indicating complexation.

| Cell Line | IC<sub>50</sub> (µM) | Mechanism |

|---|---|---|

| A549 (lung cancer) | 10.3 | ROS induction |

| HepG2 (liver cancer) | 12.7 | Caspase-3 activation |

Comparative Data:

Analogues lacking the thioether group show 3–5× reduced potency, underscoring the sulfur moiety’s role .

Enzyme Inhibition

The compound inhibits tyrosine kinase and cytochrome P450 isoforms via competitive binding:

| Enzyme | Inhibition (%) | K<sub>i</sub> (nM) |

|---|---|---|

| EGFR kinase | 78 | 42 |

| CYP3A4 | 65 | 310 |

Structural Insight:

Molecular docking reveals hydrogen bonding between the amine and kinase ATP-binding pockets .

Industrial and Material Science Applications

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions:

| Reaction Type | Substrate | Yield | Turnover Number |

|---|---|---|---|

| Suzuki-Miyaura | Aryl bromide | 92% | 1,200 |

| Heck | Styrene | 88% | 950 |

Advantage:

The thioether’s electron-donating effect stabilizes Pd(0) intermediates, enhancing catalytic longevity .

Polymer Modification

Incorporation into polyurethane matrices improves thermal stability:

| Property | Unmodified PU | Modified PU |

|---|---|---|

| T<sub>g</sub> (°C) | 75 | 92 |

| Decomposition Temp (°C) | 280 | 320 |

Mechanism:

The imidazole ring participates in hydrogen bonding with polymer chains, reinforcing the network.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume